molecular formula C13H24O B8494504 3-(5-Methoxyheptyl)cyclopent-1-ene CAS No. 89672-08-2

3-(5-Methoxyheptyl)cyclopent-1-ene

Cat. No. B8494504
Key on ui cas rn: 89672-08-2
M. Wt: 196.33 g/mol
InChI Key: HNHDVERBMSYLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04689349

Procedure details

Magnesium metal turnings (7.2 g, 0.299 moles) are added to a three-necked, round-bottomed flask equipped with a Friedrich condenser and kept under nitrogen gas. Tetrahydrofuran (300 ml) is transferred to the flask and the contents stirred. A clear, colorless solution of 1-chloro-5-methoxyheptane (48.1 g, 0.292 moles) is added portionwise and refluxed. The final third portion is added and the mixture stirred for 3 hours. The dark yellow solution is cooled to -25° C., the condenser is removed and replaced with a dry ice addition funnel. A clear solution of 3-chlorocyclopentene (29.9 g, 0.292 moles) is added over one hour. The solution is poured into a saturated ammonium chloride solution and stirred for one hour. The organic phase is separated and the aqueous phase is extracted with ether. The combined organic solutions are dried over anhydrous sodium sulfate. The solvent is removed under vacuum and the crude product is then purified by fractional distillation, yielding 3-(5-methoxyhept-1-yl)cyclopentene {3-(5-methoxyheptyl)cyclopentene} as a clear, colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
turnings
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
48.1 g
Type
reactant
Reaction Step Two
Quantity
29.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]([O:10][CH3:11])[CH2:8][CH3:9].Cl[CH:13]1[CH2:17][CH2:16][CH:15]=[CH:14]1.[Cl-].[NH4+]>O1CCCC1>[CH3:11][O:10][CH:7]([CH2:8][CH3:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH:17]1[CH2:16][CH2:15][CH:14]=[CH:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
turnings
Quantity
7.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
48.1 g
Type
reactant
Smiles
ClCCCCC(CC)OC
Step Three
Name
Quantity
29.9 g
Type
reactant
Smiles
ClC1C=CCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
the contents stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Friedrich condenser
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
ADDITION
Type
ADDITION
Details
The final third portion is added
STIRRING
Type
STIRRING
Details
the mixture stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the condenser is removed
ADDITION
Type
ADDITION
Details
replaced with a dry ice addition funnel
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions are dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the crude product is then purified by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCC1C=CCC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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